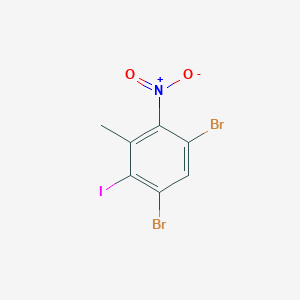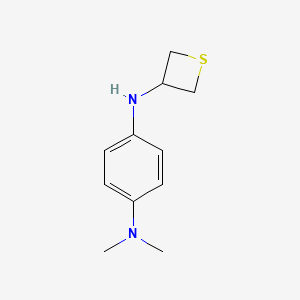![molecular formula C10H16F3N3O5S B12987246 (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate](/img/structure/B12987246.png)
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[34]octan-2-yl)ethan-1-one methanesulfonate is a complex organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl and methoxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the trifluoromethyl group, and the methoxyimino functionality. Common reagents used in these steps include trifluoroacetic acid, methanesulfonic acid, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its spirocyclic structure and functional groups allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to modulate biological pathways can be harnessed to develop new therapeutic agents for treating diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of (Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to targets, while the spirocyclic structure provides rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the trifluoromethyl and methoxyimino groups.
1,3,4-Thiadiazole Derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure and functional groups.
Uniqueness
(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate is unique due to its combination of a spirocyclic core, trifluoromethyl group, and methoxyimino functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H16F3N3O5S |
|---|---|
Molecular Weight |
347.31 g/mol |
IUPAC Name |
methanesulfonic acid;2,2,2-trifluoro-1-[(5Z)-5-methoxyimino-2,7-diazaspiro[3.4]octan-2-yl]ethanone |
InChI |
InChI=1S/C9H12F3N3O2.CH4O3S/c1-17-14-6-2-13-3-8(6)4-15(5-8)7(16)9(10,11)12;1-5(2,3)4/h13H,2-5H2,1H3;1H3,(H,2,3,4)/b14-6+; |
InChI Key |
DFJILJPEHFSJGJ-JSSTZBRYSA-N |
Isomeric SMILES |
CO/N=C/1\CNCC12CN(C2)C(=O)C(F)(F)F.CS(=O)(=O)O |
Canonical SMILES |
CON=C1CNCC12CN(C2)C(=O)C(F)(F)F.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



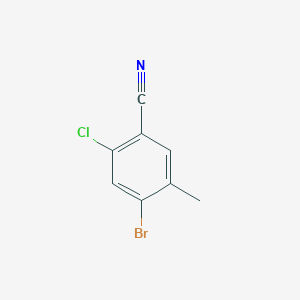
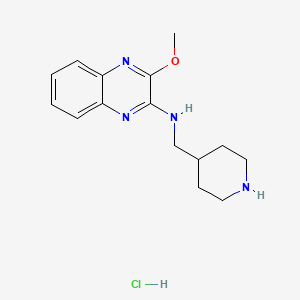
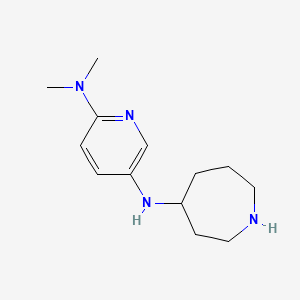
![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)
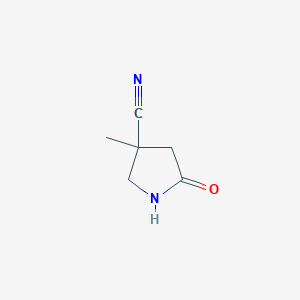
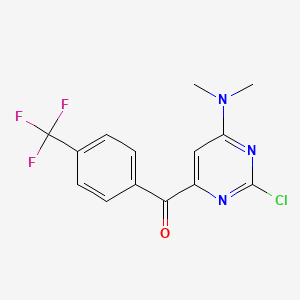
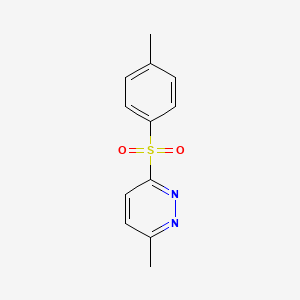
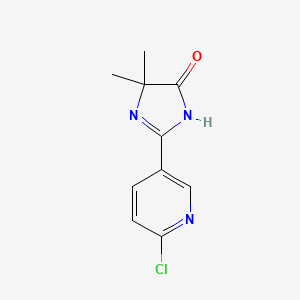
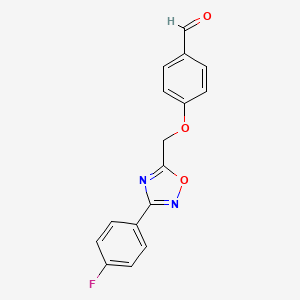
![Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12987240.png)
